molecular formula C17H15N3O3S B2866254 (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one CAS No. 129302-16-5

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one

Cat. No.: B2866254
CAS No.: 129302-16-5
M. Wt: 341.39
InChI Key: RYUSTPWJHVEBEZ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one” is a heterocyclic molecule featuring a pyrazole core substituted with a 4-phenyl-1,3-thiazol-2-yl group at the N1 position, a hydroxyl group at C5, and a methyl group at C3. The (2Z)-configured enone system at the but-2-en-1-one moiety contributes to its planar conformation, as observed in structurally related pyrazole derivatives .

Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(21)8-14(22)15-11(2)19-20(16(15)23)17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,19,22H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAPSNSODUMWKV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea and a haloketone . The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrazole-based enones with variable substituents on the pyrazole ring and the anilino/thiazole moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Crystallographic Features Bioactivity Notes
(2Z)-3-(4-Fluoro-anilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 4-Fluoroanilino, phenyl Triclinic, P 1  symmetry; planar backbone Not reported
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one 4-Methylanilino, phenyl Planar except for perpendicular methyl group Studied for crystal packing
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one 4-Methoxyanilino, phenyl Monoclinic, C2/c symmetry; planar enone system Enhanced solubility due to methoxy group
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)pyrazolyl)thiazole Fluorophenyl, triazole Triclinic, P 1  symmetry; isostructural No bioactivity reported

Key Observations:

Substituent Effects on Solubility: The methoxy-substituted analog exhibits improved solubility compared to methyl- or fluoro-substituted derivatives due to increased polarity .

Thiazole vs.

Detailed Research Findings

Structural Insights from Crystallography

  • Planarity and Conformational Flexibility: The (2Z)-enone configuration enforces planarity in the but-2-en-1-one moiety, as seen in all analogs . However, substituents like the 4-phenyl-1,3-thiazol-2-yl group may introduce steric hindrance, altering packing efficiency compared to simpler phenyl-substituted derivatives .
  • Hydrogen-Bonding Networks: Hydroxyl groups at C5 and C3 participate in intramolecular hydrogen bonds, stabilizing the enol tautomer. This feature is conserved across analogs and may enhance thermal stability .

Potential Bioactivity Implications

For instance, ferroptosis-inducing compounds (FINs) with similar heterocyclic frameworks show selective toxicity in oral squamous cell carcinoma (OSCC) models . The hydroxyl groups in the target compound may further modulate redox activity, a key mechanism in FINs .

Biological Activity

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one, with the CAS number 129302-16-5 and molecular formula C17H15N3O3S, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound's structure includes a thiazole ring and a pyrazole moiety, which are known for their biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC17H15N3O3S
Molar Mass341.38 g/mol
CAS Number129302-16-5

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown promising results in inhibiting tumor growth. A study highlighted that derivatives of thiazolidinones demonstrated potent antitumor activity against various cancer cell lines, including glioblastoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Studies on related compounds suggest that (2Z)-3-hydroxy derivatives may possess antimicrobial activity. Thiazolidine derivatives have been reported to exhibit antibacterial and antifungal effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibitory activity. For example, thiazolidine derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase I and influenza neuraminidase . This indicates that (2Z)-3-hydroxy could similarly affect enzyme activity, contributing to its therapeutic potential.

The biological effects of (2Z)-3-hydroxy can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : The interaction with specific enzymes can lead to altered metabolic processes in pathogens or cancer cells.
  • Cell Cycle Arrest : Many thiazole and pyrazole derivatives have been shown to halt the cell cycle, preventing proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antitumor Activity : A study evaluated the cytotoxic effects of various thiazolidine derivatives on glioblastoma cells, revealing IC50 values that indicate significant potency against tumor growth.
  • Antimicrobial Efficacy : Research demonstrated that similar pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.